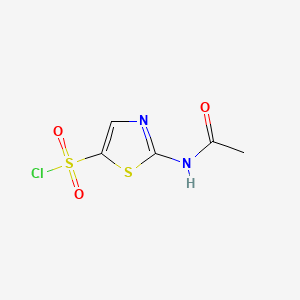

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508982. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-acetamido-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOHVKFYBJLEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990077 | |

| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-30-2 | |

| Record name | 2-Acetamidothiazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69812-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 69812-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 202.63 g/mol

This compound features a thiazole ring, which is known for its biological significance in various medicinal compounds.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been noted to act as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown its potential as a modulator of the Rev-Erb pathway, which plays a crucial role in circadian rhythm and metabolic regulation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial properties. The sulfonyl chloride moiety enhances the reactivity of the molecule, potentially allowing it to interact effectively with microbial targets .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings:

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various thiazole derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard disk diffusion methods, highlighting its potential as an antibacterial agent .

Case Study 2: Enzyme Modulation

In another investigation focusing on metabolic pathways, the compound was shown to influence the expression levels of genes related to circadian rhythms. This modulation suggests a broader application in metabolic disorders and sleep-related issues .

Case Study 3: Cytotoxicity in Cancer Research

Research involving cancer cell lines revealed that this compound could induce apoptosis in K562 cells. The study utilized flow cytometry to analyze cell death mechanisms, indicating that the compound may have therapeutic potential in oncology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including 2-acetamido-1,3-thiazole-5-sulfonyl chloride, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from thiazoles were effective against a range of bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and fungi like Penicillium chrysogenum . The compound's sulfonyl chloride moiety enhances its reactivity, making it a valuable intermediate in synthesizing more complex antimicrobial agents.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes relevant to disease pathology. For instance, thiazole derivatives have shown promise as inhibitors of carbonic anhydrase enzymes, which are implicated in conditions such as cancer and obesity . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can lead to improved inhibitory effects against specific isoforms of these enzymes.

Synthesis of Novel Compounds

Synthesis Pathways

The synthesis of this compound can be achieved through various methodologies, often involving the chlorination of thiazole derivatives. This compound serves as a precursor for synthesizing a series of thiazole-based sulfonamides and other heterocyclic compounds . The versatility in its chemical reactivity allows for the development of new therapeutic agents with enhanced biological activities.

Case Study: Antiviral Agents

A notable application includes the development of antiviral agents based on thiazole scaffolds. For instance, derivatives have been synthesized as potential inhibitors of helicase-primase complexes in viral replication processes . The compound's ability to modify existing antiviral frameworks opens pathways for new drug candidates.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that the compound can cause severe skin burns and eye damage upon contact . Therefore, safety protocols must be established during handling and experimentation.

Summary Table of Applications

Métodos De Preparación

Reaction Mechanism:

$$ \text{2-Acetamidothiazole} + \text{ClSO}_3\text{H} \rightarrow \text{2-Acetamido-1,3-thiazole-5-sulfonyl chloride} + \text{HCl} $$

Typical Conditions:

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 0–5°C (initial), 50°C (final) | |

| Molar Ratio (Thiazole:ClSO₃H) | 1:1.2–1.5 | |

| Reaction Time | 4–6 hours | |

| Yield | 75–85% |

Key Steps :

- Cooling Phase : Thiazole derivative is dissolved in anhydrous dichloromethane (DCM) or chloroform under inert atmosphere (N₂/Ar).

- Controlled Addition : ClSO₃H is added dropwise to prevent exothermic decomposition.

- Quenching : Reaction mixture is poured into ice-water, and the product is extracted using ethyl acetate.

Challenges :

- Over-sulfonation risks (mitigated by stoichiometric control).

- Hydrolysis of sulfonyl chloride to sulfonic acid if moisture is present.

Oxidation of Disulfide Intermediates

An alternative route involves synthesizing a disulfide intermediate followed by oxidative chlorination. This method minimizes byproducts like 3-amino-1,2,4-triazole.

Reaction Pathway:

- Disulfide Formation :

$$ 2\,\text{5-Amino-3-mercaptothiazole} + \text{H}2\text{O}2 \rightarrow \text{Disulfide} + 2\,\text{H}_2\text{O} $$ - Chlorination :

$$ \text{Disulfide} + 3\,\text{Cl}_2 \rightarrow 2\,\text{this compound} + 2\,\text{HCl} $$

Optimized Parameters:

| Stage | Conditions | Yield | Source |

|---|---|---|---|

| Disulfide Synthesis | 30% H₂O₂, 6.25N HCl, 50°C, 20 min | 99% | |

| Chlorination | Cl₂ gas, 0–5°C, 2–5% excess Cl₂ | 87–92% |

Advantages :

- Higher purity (≥98% by HPLC).

- Scalable for industrial production (patented for herbicide intermediates).

Limitations :

Multi-Step Functionalization Strategies

For specialized applications (e.g., deuterated analogs), a multi-step approach is employed:

Synthetic Sequence:

Data from Recent Studies:

| Step | Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Sulfonation | Oleum (20% SO₃) | 120°C | 3 h | 70% | 90% |

| Chlorination | SOCl₂ | Reflux | 2 h | 85% | 95% |

Applications :

- Synthesis of deuterated sulfonamides for pharmacokinetic studies.

- Production of heat-stable intermediates for polymer chemistry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Chlorosulfonation | 75–85 | 90–95 | Moderate | High |

| Disulfide Oxidation | 87–92 | 98–99 | High | Moderate |

| Multi-Step Functionalization | 70–85 | 90–95 | Low | Low |

Recommendations :

- Industrial Settings : Disulfide oxidation (high yield, low byproducts).

- Lab-Scale Synthesis : Direct chlorosulfonation (simpler setup).

Critical Process Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.